molecular formula C9H9FO3 B071959 3-(4-Fluorophenoxy)propionic acid CAS No. 1579-78-8

3-(4-Fluorophenoxy)propionic acid

Cat. No.: B071959
CAS No.: 1579-78-8
M. Wt: 184.16 g/mol
InChI Key: QCEDXODAYRWQRH-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)propionic acid is an organic compound with the molecular formula C₉H₉FO₃ It is characterized by a fluorinated phenoxy group attached to a propionic acid moiety

Scientific Research Applications

3-(4-Fluorophenoxy)propionic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Future Directions

3-(4-Fluorophenoxy)propionic acid may be used in the synthesis of 2-oxopiperazine guanidine analog .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(4-Fluorophenoxy)propionic acid can be synthesized starting from 3-(4-fluorophenoxy)propanenitrile. The nitrile group is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid . The reaction typically involves heating the nitrile in the presence of a strong acid like hydrochloric acid or a strong base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols.

    Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)propionic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to improved efficacy and reduced side effects.

Comparison with Similar Compounds

  • 3-(4-Chlorophenoxy)propionic acid
  • 3-(4-Bromophenoxy)propionic acid
  • 3-(4-Methoxyphenoxy)propionic acid

Comparison: 3-(4-Fluorophenoxy)propionic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it more effective in certain applications compared to its chloro, bromo, or methoxy analogs.

Properties

IUPAC Name

3-(4-fluorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEDXODAYRWQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166326
Record name 3-(4-Fluorophenoxy)propionic acid
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Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1579-78-8
Record name 3-(4-Fluorophenoxy)propanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenoxy)propionic acid
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Record name 3-(4-Fluorophenoxy)propionic acid
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Record name 3-(4-fluorophenoxy)propionic acid
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Record name 3-(4-Fluorophenoxy)propionic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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